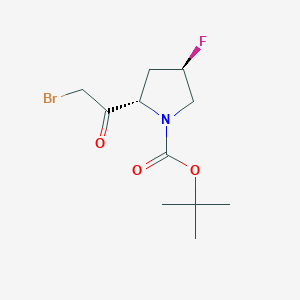![molecular formula C19H20ClN3O2 B2623078 Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate CAS No. 400086-65-9](/img/structure/B2623078.png)
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate (ACPN) is a small molecule that has been widely studied due to its potential as a therapeutic and diagnostic agent. It is a member of the piperazino-nicotinate family of compounds, which are known for their ability to modulate cellular signaling pathways. ACPN is a highly lipophilic molecule and has been used in a variety of studies to investigate its biological activity. The purpose of Additionally, potential future directions for ACPN research will be discussed.
Aplicaciones Científicas De Investigación
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has been used in a variety of scientific research applications due to its ability to modulate cellular signaling pathways. It has been used in studies to investigate its potential as an anti-cancer agent, as well as its ability to modulate the immune system. Additionally, Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has been used in studies to investigate its effects on the cardiovascular system, as well as its potential as a diagnostic agent.
Mecanismo De Acción
The mechanism of action of Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate is not fully understood, however, it is believed to modulate cellular signaling pathways. It is thought to interact with various proteins and enzymes, leading to changes in the activity of these proteins and enzymes. Additionally, Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has been shown to interact with various receptors, leading to changes in their activity as well.
Biochemical and Physiological Effects
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of proteins and enzymes, as well as receptors, leading to changes in cellular signaling pathways. Additionally, Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has been shown to modulate the immune system, as well as the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has a number of advantages for use in laboratory experiments. It is a highly lipophilic molecule, which makes it relatively easy to dissolve in aqueous solutions. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate research. These include further investigation into its potential as an anti-cancer agent, as well as its ability to modulate the immune system. Additionally, further research into its effects on the cardiovascular system and its potential as a diagnostic agent is warranted. Additionally, further research into its mechanism of action and its ability to modulate cellular signaling pathways is needed. Finally, further research into its pharmacokinetics and pharmacodynamics is also needed.
Métodos De Síntesis
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate can be synthesized from the reaction of 4-(3-chlorophenyl)piperazine and allyl nicotinate in the presence of an acid catalyst. The reaction is carried out in a polar solvent such as methanol or ethanol and is typically completed in two steps. In the first step, the piperazine and allyl nicotinate are reacted in the presence of an acid catalyst to form the intermediate product, 4-[4-(3-chlorophenyl)piperazino]nicotinate. In the second step, the intermediate product is further reacted with allyl alcohol to form the desired product, Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate.
Propiedades
IUPAC Name |
prop-2-enyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-12-25-19(24)15-6-7-18(21-14-15)23-10-8-22(9-11-23)17-5-3-4-16(20)13-17/h2-7,13-14H,1,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRCYDPAWIAZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

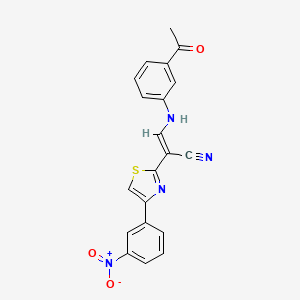
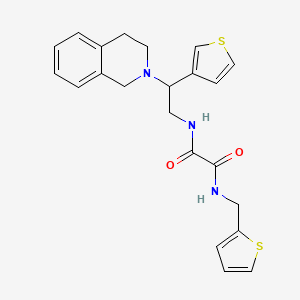
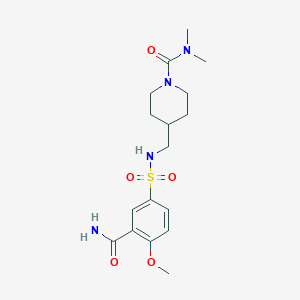
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2623001.png)
![3-(4-Chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2623003.png)
![4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid](/img/structure/B2623004.png)
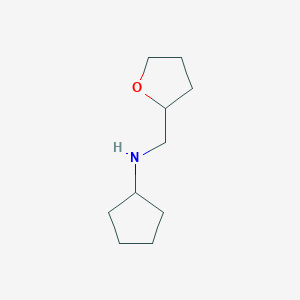
![2,4,7-Trimethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2623007.png)
![[5-(Propan-2-YL)-1,3,4-thiadiazol-2-YL]methanamine](/img/structure/B2623009.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride](/img/structure/B2623010.png)
![1-(4-((4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2623011.png)
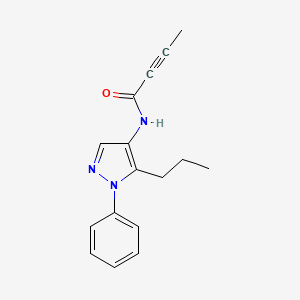
![7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
